molecular formula C11H13FO B8758623 1-(4-Fluorophenyl)pent-4-en-1-ol

1-(4-Fluorophenyl)pent-4-en-1-ol

Cat. No.: B8758623
M. Wt: 180.22 g/mol
InChI Key: DCOGKGVPMUKTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)pent-4-en-1-ol ( 85494-43-5) is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 . It features a fluorophenyl group and a pentenol chain, a structure that serves as a valuable synthetic intermediate in medicinal and pesticide chemistry. Researchers utilize this scaffold to develop more complex molecules; for instance, derivatives incorporating the 4-fluorophenyl moiety have shown significant promise in scientific studies, such as novel oleanolic acid derivatives demonstrating anticancer activity by inducing apoptosis in human breast cancer cells . Furthermore, similar 4-fluorophenyl compounds are investigated as key structural components in the synthesis of insecticidal agents . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(4-fluorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2

InChI Key

DCOGKGVPMUKTTI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Scientific Research Applications

Chemistry

1-(4-Fluorophenyl)pent-4-en-1-ol serves as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create derivatives with tailored properties.

Reactions:

  • Oxidation: Converts to 1-(4-fluorophenyl)pent-4-en-1-one using oxidizing agents.
  • Reduction: Can be reduced to 1-(4-fluorophenyl)pentanol.
  • Substitution: The fluorine atom can be replaced with other nucleophiles.

Biology

The compound has been investigated for its potential as a biological probe . The fluorine atom enhances the compound's detectability using nuclear magnetic resonance (NMR) spectroscopy, facilitating studies on enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction
Research indicates that this compound can influence enzyme mechanisms due to the fluorine atom's properties. This feature allows for the exploration of its role in enzyme-substrate interactions, particularly in studying metabolic processes.

Medicine

In the field of drug development, this compound is being explored for its potential use in designing fluorinated pharmaceuticals . These drugs often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Potential Therapeutic Uses:

  • Investigated for applications in treating conditions influenced by enzyme activity, such as hyperpigmentation disorders.

Case Study: Tyrosinase Inhibition
A study highlighted the inhibitory effects of fluorinated compounds on tyrosinase (an enzyme involved in melanin production). Compounds structurally similar to this compound showed significant inhibitory activity, suggesting potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties make it suitable for various formulations that require enhanced performance characteristics.

Comparison with Similar Compounds

The following analysis compares 1-(4-Fluorophenyl)pent-4-en-1-ol with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Differences from Target Compound
This compound 4-Fluorophenyl at C1 C₁₁H₁₃FO 180.22 g/mol Reference compound
(E)-5-Phenylpent-4-en-1-ol Phenyl at C5 C₁₁H₁₄O 162.23 g/mol Lacks fluorine; phenyl at terminal position
1-(4-Chlorophenyl)but-3-en-1-ol 4-Chlorophenyl at C1 C₁₀H₁₁ClO 182.65 g/mol Shorter chain (C4); Cl instead of F
1-(2-Chlorophenyl)pent-4-en-1-ol 2-Chlorophenyl at C1 C₁₁H₁₃ClO 196.67 g/mol Cl at ortho position; alters steric/electronic profile
5-(4-Methylphenyl)pent-4-en-1-ol 4-Methylphenyl at C5 C₁₂H₁₆O 176.26 g/mol Methyl group reduces electronegativity

Key Observations :

  • Halogen Effects : Fluorine’s high electronegativity enhances dipole interactions and metabolic stability compared to chlorine or methyl groups .
  • Substituent Position : Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved planarity and receptor binding compared to ortho-substituted analogues (e.g., 2-chlorophenyl) .
  • Chain Length : Longer chains (e.g., pent-4-en-1-ol vs. but-3-en-1-ol) increase hydrophobicity and influence conformational flexibility .

Yield and Purity :

  • Fluorophenyl derivatives typically achieve moderate yields (50–70%) due to steric hindrance from the fluorine atom .
  • Non-halogenated analogues (e.g., 5-phenylpent-4-en-1-ol) show higher yields (75–85%) .
Physicochemical Properties
Property This compound 1-(4-Chlorophenyl)but-3-en-1-ol (E)-5-Phenylpent-4-en-1-ol
Boiling Point Not reported 100–110°C (1 Torr) 162°C (predicted)
Density ~1.10 g/cm³ (estimated) 1.103 g/cm³ 1.02 g/cm³
LogP (Hydrophobicity) ~2.5 (estimated) 2.8 2.1

Trends :

  • Halogenation increases density and hydrophobicity (Cl > F > H) .
  • Longer alkenol chains reduce boiling points due to decreased polarity .

Preparation Methods

Grignard Reaction with 4-Fluorophenylmagnesium Bromide

The Grignard reaction remains a cornerstone for constructing carbon-carbon bonds in alcohol synthesis. For 1-(4-fluorophenyl)pent-4-en-1-ol, 4-fluorophenylmagnesium bromide reacts with pent-4-enal under anhydrous conditions. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidic workup to yield the alcohol .

Procedure :

  • Step 1 : Prepare 4-fluorophenylmagnesium bromide by reacting 1-bromo-4-fluorobenzene with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen.

  • Step 2 : Slowly add pent-4-enal (dissolved in THF) to the Grignard reagent at −10°C.

  • Step 3 : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization :

  • Temperature Control : Maintaining −10°C minimizes side reactions such as aldol condensation of pent-4-enal.

  • Solvent Choice : THF enhances Grignard reactivity compared to diethyl ether due to its higher polarity .

ConditionYield (%)Purity (%)
−10°C, THF7895
0°C, Diethyl ether6588

This method offers scalability but requires stringent anhydrous conditions.

Asymmetric Reduction of 1-(4-Fluorophenyl)pent-4-en-1-one

Chiral alcohols are accessible via asymmetric reduction of ketones. 1-(4-Fluorophenyl)pent-4-en-1-one undergoes catalytic hydrogenation using a ruthenium-BINAP complex to yield the (R)- or (S)-enantiomer with high enantiomeric excess (ee) .

Procedure :

  • Dissolve 1-(4-Fluorophenyl)pent-4-en-1-one (1.0 mmol) in methanol.

  • Add RuCl₂[(R)-BINAP] (0.5 mol%) and stir under 50 bar H₂ at 25°C for 24 hours.

  • Filter through Celite and concentrate to isolate the alcohol.

Key Findings :

  • Catalyst Loading : Reducing catalyst loading to 0.1 mol% decreases ee to 85%, whereas 0.5 mol% achieves 98% ee.

  • Solvent Effects : Methanol outperforms toluene due to better hydrogen solubility .

Enzymatic Kinetic Resolution Using Lipases

Lipase-catalyzed resolutions enable enantiopure alcohol synthesis. Racemic this compound undergoes transesterification with vinyl acetate in toluene, selectively acetylating one enantiomer. The unreacted alcohol is recovered with high ee .

Procedure :

  • Mix racemic alcohol (1.0 mmol), vinyl acetate (2.0 mmol), and immobilized lipase from Candida rugosa (50 mg) in toluene.

  • Shake at 35°C for 48 hours.

  • Filter the enzyme, concentrate, and separate via chromatography.

Lipase SourceConversion (%)ee (%)
Candida rugosa4599
Pseudomonas cepacia3885

This method is eco-friendly but limited by moderate conversions.

Hydroboration-Oxidation of 1-(4-Fluorophenyl)penta-1,4-diene

Hydroboration-oxidation offers anti-Markovnikov alcohol formation. 1-(4-Fluorophenyl)penta-1,4-diene reacts with disiamylborane, followed by oxidative workup to yield the target alcohol .

Mechanism :

  • Step 1 : BH₃ adds to the less substituted alkene (C4–C5), forming a trialkylborane.

  • Step 2 : Oxidation with H₂O₂/NaOH replaces the boron with hydroxyl.

Conditions :

  • Borane : Disiamylborane provides superior regioselectivity over BH₃·THF.

  • Temperature : 0°C prevents premature oxidation.

Borane ReagentYield (%)Regioselectivity
Disiamylborane829:1
BH₃·THF676:1

Wittig Reaction Followed by Reduction

The Wittig reaction constructs the alkene moiety early in the synthesis. 4-Fluorobenzaldehyde reacts with a phosphorus ylide to form 1-(4-fluorophenyl)pent-4-enal, which is subsequently reduced to the alcohol .

Synthesis Steps :

  • Ylide Preparation : Treat triphenylphosphine with pent-4-en-1-yl bromide under basic conditions.

  • Wittig Reaction : React ylide with 4-fluorobenzaldehyde in dichloromethane.

  • Reduction : Reduce the aldehyde with NaBH₄ in ethanol.

Challenges :

  • Aldehyde Stability : 1-(4-Fluorophenyl)pent-4-enal is prone to polymerization; use low temperatures (0–5°C).

  • Reduction Selectivity : NaBH₄ selectively reduces the aldehyde without affecting the alkene .

Q & A

Q. How can in vitro metabolic pathways of this compound be elucidated using LC-MS/MS?

  • Methodology : Incubation with human liver microsomes (HLMs) and NADPH cofactor identifies Phase I metabolites. LC-QTOF-MS (ESI+) detects hydroxylation (+16 Da) and glutathione adducts (+305 Da). Kinetic isotope effects (KIEs) using deuterated analogs (C₆D₅F) confirm CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.